molecular formula C7H4BrIN2 B1291567 6-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 474706-74-6

6-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No. B1291567
M. Wt: 322.93 g/mol
InChI Key: VADGFPDSVWQCHR-UHFFFAOYSA-N
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Description

6-Bromo-3-iodoimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those with bromo and iodo substituents, has been achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions, leading to the formation of 3-bromoimidazo[1,2-a]pyridines . Another method includes the condensation of 2-aminopyrimidines with methyl aryl ketones and halogens, which results in the formation of 6-bromo- and 3,6-dibromo-substituted imidazo[1,2-a]pyrimidines . Additionally, a regiocontrolled cyclization promoted by Grignard reagent in the presence of iodine has been developed for the synthesis of 4-iodoimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of related bromo-imidazo[1,2-a]pyridine derivatives has been investigated using single crystal X-ray diffraction data. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied, revealing details about the molecular geometry, intermolecular hydrogen bonding, and π-π interactions within the crystal packing . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including halogenation and metal-catalyzed coupling reactions. The reactivity of the iodo position in 4-iodoimidazo[1,2-a]pyridines towards Suzuki–Miyaura, Sonogashira, and cyanation reactions has been successfully evaluated, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of halogen substituents like bromo and iodo groups can affect the compound's density, solubility, and stability. The crystal structure analysis provides insights into the density and intermolecular interactions, which are important for the material's properties . The synthesized compounds' characterization often involves NMR spectroscopy, which helps in confirming the structure and purity of the compounds .

Scientific Research Applications

  • Summary of the Application : Imidazo[1,2-a]pyridine analogues, such as 6-Bromo-3-iodoimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application or Experimental Procedures : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies . For instance, substituents at C2 and C6 positions identified compound 8, having 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring, with significantly improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb .
  • Results or Outcomes : These compounds have shown significant activity against MDR-TB and XDR-TB . For example, compound 8 showed improved potency against both extracellular and intracellular Mtb .

In addition, 6-Bromo-3-iodoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s also available for purchase from chemical suppliers for use in research .

In addition, 6-Bromo-3-iodoimidazo[1,2-a]pyridine is used in organic syntheses and as pharmaceutical intermediates . It’s also available for purchase from chemical suppliers for use in research .

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADGFPDSVWQCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621809
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodoimidazo[1,2-a]pyridine

CAS RN

474706-74-6
Record name 6-Bromo-3-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-iodoimidazo[1,2-a]pyridine
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Synthesis routes and methods

Procedure details

10.7 g N-iodosuccinimide was added in divided portions to 100 mL solution of 9 g 6-bromoimidazo[1,2-a]pyridine in N,N-dimethylformamide, and the mixture was stirred for 2 hours. An aqueous sodium thiosulfate solution was added thereto and stirred for 1 hour, water was added thereto, and the formed crystals were collected by filtration. The product was recrystallized from tetrahydrofuran/ethanol to give 13.5 g of the title compound (colorless crystals).
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10.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-3-iodoimidazo[1,2-a]pyridine
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6-Bromo-3-iodoimidazo[1,2-a]pyridine
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6-Bromo-3-iodoimidazo[1,2-a]pyridine
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6-Bromo-3-iodoimidazo[1,2-a]pyridine
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6-Bromo-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-3-iodoimidazo[1,2-a]pyridine

Citations

For This Compound
9
Citations
A El Akkaoui, I Bassoude, J Koubachi… - Tetrahedron, 2011 - Elsevier
New and efficient regioselective Sonogashira and Suzuki–Miyaura palladium-catalyzed coupling reactions of 3,6-dihalogenoimidazo[1,2-a]pyridines followed by another cross-coupling …
Number of citations: 42 www.sciencedirect.com
MB Plewe, VR Gantla, NV Sokolova, YJ Shin… - Bioorganic & medicinal …, 2021 - Elsevier
We identified and explored the structure–activity relationship (SAR) of a novel heterocyclic chemical series of arenavirus cell entry inhibitors. Optimized lead compounds, including …
Number of citations: 9 www.sciencedirect.com
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org
AA Alzain, L Brisson, PO Delaye, M Pénichon… - European Journal of …, 2021 - Elsevier
Herein, we report the design, synthesis and evaluation of novel bioinspired imidazo[1,2-a:4,5c’]dipyridines. The structural optimization identified four anti-proliferative compounds. …
Number of citations: 3 www.sciencedirect.com
TM Kaiser, ZW Dentmon, PB Burger, Q Shi… - … : Online Journal of …, 2021 - arkat-usa.org
As a result of the rapidly increasing cost of drug development, efficient methods for early identification of compounds with a high probability of clinical success are needed. Herein, we …
Number of citations: 4 www.arkat-usa.org
SN Gachuhi - 2022 - open.uct.ac.za
Malaria is a life-threatening disease caused by protists in the genus Plasmodium and transmitted by the female Anopheles mosquito. Amongst five species which infect humans, …
Number of citations: 2 open.uct.ac.za
A El Akkaoui - 2009 - researchgate.net
Les résultats obtenus lors du précédent chapitre ont montré que les 3, 6-dihalogénoimidazo [1, 2-a] pyridines peuvent être fonctionnalisées sélectivement au moyen de couplages …
Number of citations: 6 www.researchgate.net
A El Akkaoui - 2009 - theses.hal.science
L’accès à de nouveaux composés hétérocycliques originaux, biologiquement actifs, nécessite la mise au point de nouvelles méthodes de synthèse rapides et efficaces. Dans ce …
Number of citations: 3 theses.hal.science
A El Akkaoui - theses.hal.science
Les résultats obtenus lors du précédent chapitre ont montré que les 3, 6-dihalogénoimidazo [1, 2-a] pyridines peuvent être fonctionnalisées sélectivement au moyen de couplages …
Number of citations: 2 theses.hal.science

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